Midafotel

NMDA receptor glutamate binding site competitive antagonist

Midafotel (D-CPP-ene; Ki = 40 nM) delivers ~5.5-fold higher NMDA receptor binding affinity than CGP 37849 (Ki = 220 nM) and a clinical profile free of the mortality signal that halted Selfotel in Phase III stroke trials. Validated neuroprotection in the rat MCAo model (4.5 mg/kg i.v. + 3 mg/kg/h infusion) and a reliable in vivo behavioral readout at 15 mg/kg i.p. make it the preferred competitive glutamate-site antagonist for preclinical excitotoxicity research. High aqueous solubility (100 mM in water) enables DMSO-free electrophysiology bath application. Available only as D-stereoisomer (active enantiomer); L-isomer inactive — essential for stereospecificity controls.

Molecular Formula C8H15N2O5P
Molecular Weight 250.19 g/mol
CAS No. 117414-74-1
Cat. No. B1677130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidafotel
CAS117414-74-1
Synonyms3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid
cppene
D-CPP-ene
SDZ EAA 494
SDZ EAA 494, (E)-isomer
SDZ EAA 494, (R-(E))-isomer
SDZ EAA 494, (S-(E))-isome
Molecular FormulaC8H15N2O5P
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
InChIInChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1
InChIKeyVZXMZMJSGLFKQI-ABVWVHJUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Midafotel (CAS 117414-74-1): Procurement-Ready Competitive NMDA Antagonist for Excitotoxicity Research


Midafotel (also known as CPPene, D-CPP-ene, or SDZ EAA 494; CAS 117414-74-1) is a potent, competitive antagonist at the glutamate recognition site of the N-methyl-D-aspartate (NMDA) receptor [1]. Originally developed by Novartis and advanced to clinical development (now discontinued), it belongs to the piperazinecarboxylic acid class of NMDA antagonists and has been characterized for neuroprotective and anticonvulsant activity in preclinical models [2]. The compound demonstrates central activity following systemic administration and is excreted unchanged via the renal system, with a pharmacokinetic profile that enabled progression to clinical trials [3].

Midafotel (CAS 117414-74-1) Procurement: Why NMDA Antagonist Class Substitution Compromises Experimental Reproducibility


Competitive NMDA receptor antagonists exhibit substantial variation in receptor binding affinity, subunit selectivity, and in vivo behavioral profiles that preclude simple interchangeability. Midafotel (Ki = 40 nM) demonstrates approximately 5.5-fold higher binding affinity at native NMDA receptors compared to the structurally related antagonist CGP 37849 (Ki = 220 nM) [1], while enantiomeric forms of related compounds show significant potency differences—the D-stereoisomer configuration is essential for NMDA antagonistic activity [2]. Furthermore, the clinical development trajectories of in-class compounds diverge sharply: Selfotel (CGS 19755) was discontinued following phase III trials showing no efficacy and a trend toward increased mortality in stroke patients [3], whereas Midafotel exhibits a distinct behavioral pharmacology with dose-dependent neuroprotection in focal ischemia models without the mortality signals observed with Selfotel in human trials [4]. Selection of a specific NMDA antagonist must therefore be driven by the precise receptor pharmacology, species model, and endpoint requirements of the intended investigation.

Midafotel (117414-74-1) Procurement Evidence: Quantified Differentiation Versus NMDA Antagonist Comparators


Midafotel Ki = 40 nM at Native NMDA Receptors: Affinity Advantage Versus CGP 37849

Midafotel (D-CPP-ene) demonstrates a binding affinity (Ki = 40 nM) at native NMDA receptors that is approximately 5.5-fold higher than that of the structurally related competitive antagonist CGP 37849 (Ki = 220 nM) when assessed under comparable radioligand displacement conditions [1]. This affinity difference translates into a measurable in vitro functional difference: Midafotel exhibits an EC50 of approximately 40 nM for antagonizing NMDA-induced depolarizations in rat neocortical slices [2].

NMDA receptor glutamate binding site competitive antagonist binding affinity

Midafotel (D-CPP-ene) vs. Racemic CPP-ene: Stereochemical Basis for Antagonist Activity

The NMDA antagonistic activity of CPP-ene resides exclusively in the D-stereoisomer (Midafotel; R-(E)-isomer), with the L-enantiomer demonstrating no appreciable NMDA receptor antagonism. Midafotel (D-CPP-ene) completely blocks NMDA-induced depolarizations in the rat neocortical slice preparation with an EC50 of approximately 40 nM, whereas the L-enantiomer is inactive at concentrations up to 10 µM [1]. This stereospecificity is also observed with the saturated analog CPP, where the D-isomer is active but the L-isomer shows no antagonism [2].

stereoselectivity enantiomer chiral pharmacology NMDA antagonist

Midafotel: In Vivo Neuroprotection in Focal Ischemia Versus Selfotel Clinical Failure

Midafotel produces dose-dependent reductions in infarct volume in the rat middle cerebral artery (MCA) occlusion model of focal cerebral ischemia. Intravenous administration of Midafotel at 4.5 mg/kg (initiated 15 minutes prior to MCA occlusion, followed by constant infusion at 3 mg/kg/h) was identified as the most effective dose for reducing ischemic damage [1]. In contrast, the structurally related NMDA antagonist Selfotel (CGS 19755) failed to demonstrate neuroprotective efficacy in human phase III trials for acute ischemic stroke and was associated with a trend toward increased mortality: 62 deaths (22%) in the Selfotel group versus 49 deaths (17%) in placebo at 90 days [2]. Selfotel trials were terminated due to lack of efficacy and safety concerns [3].

focal cerebral ischemia neuroprotection stroke model infarct volume

Midafotel vs. CPP Derivatives: Comparative Functional Potency in Cortical Slice Electrophysiology

In direct head-to-head comparison using the rat neocortical slice preparation, Midafotel (D-CPP-ene; EC50 ≈ 40 nM) demonstrates functional NMDA antagonism at concentrations lower than those required for the saturated analog D-CPP and other CPP derivatives. D-CPP-ene concentration-dependently antagonizes NMDA-induced depolarizations, with the rank order of potency being D-CPP-ene > D-CPP > other derivatives [1]. The unsaturated allyl moiety in Midafotel confers enhanced functional activity relative to the saturated propyl analog.

electrophysiology cortical slice NMDA antagonism functional potency

Midafotel In Vivo Behavioral Pharmacology: Stereotyped Behavior Induction Profile

Midafotel induces a characteristic behavioral syndrome at 15 mg/kg intraperitoneal administration in adult female Wistar rats, consisting of ataxia, hyperkinesia, and stereotyped behaviors including head-shaking, stereotypic sniffing, face-washing, and grooming [1]. This behavioral profile is consistent with competitive NMDA receptor antagonism and mirrors phencyclidine (PCP)-like effects reported for other NMDA antagonists [2]. The behavior is dose-dependent and provides a reliable in vivo readout for central NMDA receptor occupancy following systemic administration.

behavioral pharmacology stereotypy PCP-like behavior in vivo characterization

Midafotel Physicochemical Profile: Aqueous Solubility Enabling In Vivo Formulation

Midafotel exhibits high aqueous solubility (soluble to 100 mM in water), enabling straightforward formulation for in vivo administration without requiring organic co-solvents or complex delivery vehicles . This solubility characteristic contrasts with more lipophilic NMDA antagonists that may require DMSO or other solubilizing agents, which can introduce vehicle-related confounding effects in behavioral and neurophysiological experiments. The compound is stable at room temperature under desiccated storage conditions and is excreted unchanged via the renal system, with no reported toxic metabolites [1].

solubility formulation in vivo dosing pharmacokinetics

Midafotel (117414-74-1) Procurement Applications: Evidence-Backed Experimental Scenarios


Electrophysiological Characterization of Competitive NMDA Receptor Antagonism in Cortical Slice Preparations

Midafotel (EC50 ≈ 40 nM) provides a well-characterized tool for investigating competitive NMDA receptor antagonism in electrophysiology experiments. Its established potency in the rat neocortical slice preparation [1] and stereospecific activity (D-isomer active, L-isomer inactive) [2] make it suitable for studies requiring precise pharmacological control of NMDA-mediated synaptic transmission. The compound's aqueous solubility (100 mM in water) facilitates bath application in slice recording chambers without DMSO interference.

Preclinical In Vivo Studies of Excitotoxicity and Neuroprotection in Rodent Ischemia Models

Midafotel demonstrates dose-dependent neuroprotection in the rat middle cerebral artery occlusion model of focal cerebral ischemia, with the 4.5 mg/kg i.v. dose (plus 3 mg/kg/h infusion) identified as most effective for infarct volume reduction [1]. This established in vivo efficacy profile supports its use as a positive control or reference compound in preclinical studies examining NMDA-mediated excitotoxicity mechanisms. The compound's distinct clinical history relative to Selfotel [2] positions it as a preferred preclinical tool for hypothesis-driven ischemia research without the confounding factor of failed human translation seen with Selfotel.

Behavioral Pharmacology Studies of NMDA Antagonist-Induced Motor and Stereotyped Behaviors

Midafotel reliably induces a quantifiable behavioral syndrome (ataxia, hyperkinesia, stereotyped sniffing, grooming, and head-shaking) at 15 mg/kg i.p. in rats [1], providing a validated in vivo readout for central NMDA receptor occupancy and target engagement. This reproducible behavioral phenotype enables dose-response characterization, time-course analysis, and comparison studies with other NMDA ligands. The high aqueous solubility [2] supports flexible dosing paradigms including intraperitoneal, intravenous, and continuous infusion administration routes.

NMDA Receptor Subunit Selectivity Profiling in Recombinant Expression Systems

Midafotel, as a competitive glutamate site antagonist, serves as a reference ligand for characterizing NMDA receptor subunit composition-dependent pharmacology. Its high binding affinity (Ki = 40 nM) [1] relative to other competitive antagonists such as CGP 37849 (Ki = 220 nM) [2] provides a sensitivity benchmark for binding assays using recombinant NR1-NR2 heteromeric receptors. The availability of both D- and L-enantiomers further enables stereospecificity controls essential for validating receptor pharmacology in heterologous expression systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midafotel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.